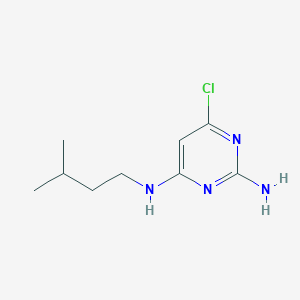![molecular formula C22H16BrClN4OS B4544446 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4544446.png)
2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that often start with the condensation of specific thiosemicarbazides with sulfuric acid, leading to the formation of compounds with triazole rings and specific halogenated phenyl groups. For instance, Zhang et al. (1996) detailed the preparation of a compound through the reaction of thiosemicarbazides, yielding a molecule with a conjugated pi(-) bond structure, as elucidated by X-ray analysis (Zy Zhang, Hs Dong, & Y. Zhu, 1996).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using techniques such as single-crystal X-ray diffraction (SCXRD), offering insights into their crystalline systems, bond distances, and angles. Bakheit et al. (2023) conducted a structural analysis revealing the compound's formation through a reaction involving ethanol and triethyl amine, supported by spectral analyses (Bakr F. Abdel-Wahab, A. Mabied, James C. Fettinger, & A. Farahat, 2023).
Chemical Reactions and Properties
The chemical reactivity and interactions of such compounds can be predicted using methodologies like Density Functional Theory (DFT), which helps in understanding their behavior in various environments. For instance, Bakheit et al. (2023) used DFT to predict the global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties (A. Bakheit, Mohamed W. Attwa, A. Kadi, & H. Alkahtani, 2023).
Physical Properties Analysis
Physical properties such as crystallization behavior, melting points, and solubility are crucial for understanding the practical applications of these compounds. For example, Boechat et al. (2011) described the crystallization of related compounds in specific space groups, detailing the intermolecular interactions that contribute to their 3-D arrays (N. Boechat, M. Bastos, L. C. Maciel, W. B. Kover, S. Wardell, & J. Wardell, 2011).
Chemical Properties Analysis
Chemical properties, including reactivity towards other compounds, potential for forming hydrogen bonds, and susceptibility to undergo isomerisation or cyclisation, are fundamental for applications in synthesis and design of new materials. For instance, Bernard et al. (1986) investigated the hydrolysis, isomerisation, and cyclisation behaviors of similar compounds, highlighting the influence of the imine bond configuration on these processes (Maurice Fleury Bernard, S. Letellier, J. Porziemsky, & B. Mompon, 1986).
properties
IUPAC Name |
2-[[5-(3-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN4OS/c23-16-6-4-5-15(13-16)21-26-27-22(28(21)19-7-2-1-3-8-19)30-14-20(29)25-18-11-9-17(24)10-12-18/h1-13H,14H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZYGFLTBDNJQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(3-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-2-(4-tert-butylphenyl)-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4544366.png)
![6-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4544377.png)
![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B4544398.png)
![5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B4544405.png)

![3-[4-(4-methyl-1-piperidinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4544417.png)
![N-[2-(4-morpholinyl)-4-nitrophenyl]nicotinamide](/img/structure/B4544421.png)

![N-(4-chlorobenzyl)-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B4544434.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-ethyl-6-methylphenyl)glycinamide](/img/structure/B4544459.png)
![5-chloro-8-[2-(3-ethylphenoxy)ethoxy]quinoline](/img/structure/B4544460.png)
![2-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-furyl)-1,3,4-oxadiazole](/img/structure/B4544461.png)
![2-methoxyethyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B4544474.png)